(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a fluorinated benzothiazole derivative featuring a thiophene-substituted acrylamide moiety. The compound’s structure combines a benzo[d]thiazole core with a 4-fluoro substituent and an (E)-configured acrylamide group linked to a thiophen-2-yl ring. The compound is of interest in medicinal chemistry for its structural similarity to bioactive molecules targeting kinases, antimicrobial agents, or photoprotective compounds .
Properties
IUPAC Name |
(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS2/c15-10-4-1-5-11-13(10)17-14(20-11)16-12(18)7-6-9-3-2-8-19-9/h1-8H,(H,16,17,18)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRNNKFRPWGKIM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)C=CC3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)/C=C/C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by cyclization of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.
Acrylamide Formation: The acrylamide group is introduced by reacting the benzo[d]thiazole derivative with acryloyl chloride in the presence of a base such as triethylamine.
Coupling with Thiophene: The final step involves the coupling of the acrylamide intermediate with thiophene-2-carbaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines derived from the acrylamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the benzo[d]thiazole and thiophene rings.
Mechanism of Action
The mechanism by which (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exerts its effects depends on its interaction with molecular targets. For example, in medicinal applications, it may inhibit specific enzymes or bind to receptors, altering their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzothiazole-Acrylamide Family
The compound is compared to structurally related benzothiazole-acrylamide derivatives, focusing on substituent effects, synthetic accessibility, and physicochemical properties.
Key Observations:
- Fluorine vs. Methoxy/Hydroxy Substituents: The 4-fluoro group in the target compound may enhance lipophilicity and metabolic stability compared to 4-methoxy or 4-hydroxy analogs, which are more polar and prone to oxidation .
- Thiophene vs.
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling 4-fluorobenzo[d]thiazol-2-amine with thiophen-2-ylacrylic acid derivatives. Yields for similar compounds vary widely (16–59%), influenced by reaction conditions and purification methods .
Physicochemical Properties
- Melting Points: Fluorinated benzothiazoles (e.g., target compound) are expected to exhibit higher melting points than non-fluorinated analogs due to increased molecular rigidity. For example, BZTcin1 (non-fluorinated) melts at 229–234°C, while hydroxylated BZTcin2 melts higher (245–250°C) .
- Solubility: The thiophene group may reduce aqueous solubility compared to methoxy-phenyl analogs, but the fluorine atom could counterbalance this by enhancing hydrophobic interactions .
Biological Activity
(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure incorporates a benzothiazole moiety, which is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications.
- Molecular Formula : CHFNOS
- Molecular Weight : 395.5 g/mol
- CAS Number : 899964-29-5
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The presence of the thiazole and thiophene rings enhances its binding affinity to various enzymes and receptors, making it a candidate for further pharmacological studies.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:
-
Inhibition of Cancer Cell Proliferation : Research indicates that derivatives containing benzothiazole structures exhibit significant cytotoxicity against various cancer cell lines. The IC50 values reported for related compounds suggest that they can effectively inhibit cell growth in vitro.
These results underscore the potential of benzothiazole derivatives as anticancer agents.
Compound Cell Line IC50 (µM) 3i MCF-7 2.7 4f A549 0.09
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. A study on related benzothiazole derivatives demonstrated broad-spectrum antibacterial and antifungal activities.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 10f | E. coli | 50 µg/mL |
| 10f | S. aureus | 50 µg/mL |
These findings suggest that this compound may be effective against various microbial pathogens.
Neurological Applications
Compounds with similar structures have been evaluated for their acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's disease.
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AChE Inhibition : The thiazole-benzamide hybrids showed significant inhibition of AChE, indicating potential use in treating cognitive disorders.
Compound IC50 (µM) 3a 1.5 3i 2.7
This suggests that modifications to the thiazole structure can enhance AChE inhibitory effects, providing a pathway for developing new therapeutics for Alzheimer's disease.
Case Studies
A notable case study involved synthesizing a series of benzothiazole derivatives and evaluating their biological activities:
- Synthesis and Evaluation : Researchers synthesized various derivatives and tested them against different cancer cell lines and microbial strains, demonstrating that structural modifications significantly affect biological activity.
- In Silico Studies : Molecular docking studies have been employed to predict binding interactions between these compounds and their biological targets, providing insights into their mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
